molecular formula C10H6BrFN2O B11801256 5-Bromo-6-(4-fluorophenyl)pyrimidin-4(3H)-one

5-Bromo-6-(4-fluorophenyl)pyrimidin-4(3H)-one

Cat. No.: B11801256
M. Wt: 269.07 g/mol
InChI Key: CTTCXGBWIAIASW-UHFFFAOYSA-N
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Description

5-Bromo-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with bromine and fluorophenyl groups

Properties

Molecular Formula

C10H6BrFN2O

Molecular Weight

269.07 g/mol

IUPAC Name

5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H6BrFN2O/c11-8-9(13-5-14-10(8)15)6-1-3-7(12)4-2-6/h1-5H,(H,13,14,15)

InChI Key

CTTCXGBWIAIASW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)NC=N2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(4-fluorophenyl)pyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2,4,6-tribromopyrimidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Procedure: The 4-fluoroaniline is reacted with 2,4,6-tribromopyrimidine in the presence of the base to form the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(4-fluorophenyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

    Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used in coupling reactions, often under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-6-(4-fluorophenyl)pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors.

    Materials Science: It is used in the synthesis of organic semiconductors and other advanced materials.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex chemical entities for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(4-fluorophenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the active site and preventing substrate access. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(4-fluorophenyl)pyrimidine: Similar structure but different substitution pattern.

    6-Bromo-4-(4-fluorophenyl)pyrimidine: Another isomer with a different bromine position.

    4-(4-Fluorophenyl)-2,6-dibromopyrimidine: Contains two bromine atoms and a fluorophenyl group.

Uniqueness

5-Bromo-6-(4-fluorophenyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where other isomers may not be as effective.

Biological Activity

5-Bromo-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Its unique structure, featuring a bromine atom at the 5th position and a 4-fluorophenyl group at the 6th position, contributes to its biological activity and potential applications in medicinal chemistry and agrochemistry. This article reviews its biological activity, focusing on its interactions with molecular targets, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C10H7BrFN3O, with a molecular weight of approximately 256.08 g/mol. The presence of halogen substituents (bromine and fluorine) enhances its reactivity and binding affinity towards biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Studies indicate that the compound acts as an enzyme inhibitor , disrupting essential biological processes. The bromine and fluorine atoms enhance binding affinity, allowing for more effective modulation of various biological pathways .

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. For instance, in vitro studies demonstrated that it can inhibit tumor growth by affecting pathways involved in cell proliferation and apoptosis . A study involving xenografted mice indicated that treatment with this compound led to a marked increase in cleaved PARP levels, suggesting activation of apoptotic pathways .

Antimicrobial Properties

Additionally, this compound has shown potential antimicrobial activity. In vitro evaluations indicated effectiveness against various bacterial strains, with significant reductions in minimum inhibitory concentrations (MIC) observed . This suggests that the compound may be useful in developing new antimicrobial agents.

Case Studies

StudyFindings
In Vivo Tumor Growth Inhibition Treatment resulted in up to 184.8% tumor growth inhibition at specific dosages .Supports its potential as an anticancer therapeutic agent.
Antimicrobial Evaluation Significant activity against Staphylococcus aureus and Staphylococcus epidermidis with MIC values ranging from 0.22 to 0.25 μg/mL .Indicates potential for development as an antimicrobial drug.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps including nucleophilic substitution reactions facilitated by the halogen substituents. Its synthetic accessibility allows for further derivatization, which can enhance biological activity or modify pharmacokinetic properties .

Comparison with Analogous Compounds

The unique structural features of this compound contribute to its distinct biological activities compared to similar compounds:

Compound NameStructural FeaturesUnique Properties
5-Chloro-6-(4-fluorophenyl)pyrimidin-4(3H)-oneChlorine instead of BromineDifferent reactivity due to chlorine's electronegativity
5-Fluoro-6-(4-fluorophenyl)pyrimidin-4(3H)-oneFluorine instead of BromineEnhanced stability and reactivity due to fluorine
5-Iodo-6-(4-fluorophenyl)pyrimidin-4(3H)-oneIodine instead of BromineIncreased size may affect binding interactions

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